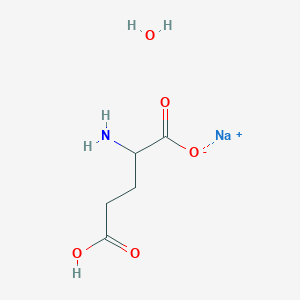

Monosodium gluta-mate monohydrate

Description

Historical Context and Evolution of Academic Inquiry into Monosodium Glutamate (B1630785) Monohydrate

The investigation into monosodium glutamate monohydrate is intrinsically linked to the discovery of umami, the fifth basic taste. The journey of this compound from a component of seaweed to a globally recognized flavor enhancer began in the early 20th century.

In 1907, Japanese chemist Dr. Kikunae Ikeda, a professor at the Tokyo Imperial University, embarked on research to identify the source of the distinct savory taste in kombu, a type of edible kelp used to make traditional Japanese broth called dashi. umamiinfo.comwikipedia.org His curiosity was sparked by the observation that the broth his wife prepared had a unique and delicious flavor that could not be classified as sweet, sour, salty, or bitter. historytoday.comific.org This led him to meticulously study the chemical composition of kombu. asiaresearchnews.com

Through a process of aqueous extraction and crystallization from a large quantity of kombu, Ikeda successfully isolated brown crystals of glutamic acid in 1908. wikipedia.orgwikipedia.org He recognized this substance as the source of the savory taste, which he named "umami," derived from the Japanese word "umai" meaning "delicious." historytoday.comasiaresearchnews.com Ikeda then experimented with creating a salt of glutamic acid that was stable and soluble, finding that monosodium glutamate was the most palatable and easiest to crystallize. umamiinfo.comwikipedia.org He patented his method for mass-producing monosodium glutamate in 1908 and, in partnership with Saburosuke Suzuki II, founded the Ajinomoto company to commercially produce the seasoning. historytoday.comasiaresearchnews.com

Initially, the production of MSG involved the hydrolysis of vegetable proteins, such as wheat gluten, with hydrochloric acid. wikipedia.orgnih.gov As demand grew, more efficient methods were developed. From 1962 to 1973, a method of direct chemical synthesis using acrylonitrile (B1666552) as a starting material was employed. nih.gov However, the most significant advancement came with the advent of bacterial fermentation in the 1950s, which remains the primary method of production today. wikipedia.orgnih.gov This process typically uses starch, sugar beets, sugar cane, or molasses as a substrate for fermentation. ific.org

The table below outlines the key milestones in the historical development of monosodium glutamate production.

| Year | Milestone | Description |

| 1908 | Discovery and Patent | Dr. Kikunae Ikeda isolates glutamic acid from kombu, identifies it as the source of umami, and patents the production of monosodium glutamate. umamiinfo.comhistorytoday.comasiaresearchnews.comwikipedia.org |

| 1909 | Commercial Production Begins | The Ajinomoto company is founded, and the commercial production of MSG starts using a protein hydrolysis method. wikipedia.orgnih.gov |

| 1962-1973 | Chemical Synthesis | A period of production using direct chemical synthesis with acrylonitrile. nih.gov |

| 1950s-Present | Bacterial Fermentation | The development and adoption of bacterial fermentation as the primary, more efficient, and cost-effective method for MSG production. wikipedia.orgnih.gov |

Academic Significance and Contemporary Research Trajectories of Monosodium Glutamate Monohydrate

The academic significance of monosodium glutamate monohydrate extends beyond its role as a food additive. It has been central to the scientific acceptance and understanding of umami as the fifth basic taste. For many years, the concept of four basic tastes (sweet, sour, salty, and bitter) was widely accepted in the scientific community. historytoday.com Ikeda's discovery and the subsequent commercialization of MSG prompted further research into the mechanisms of taste perception. scholaris.ca

A significant breakthrough in validating umami as a distinct taste came with the identification of specific taste receptors on the tongue that are activated by glutamate. otolaryngologypl.com Research has identified taste receptors T1R1 and T1R3 as the primary receptors for umami taste. otolaryngologypl.com This discovery provided a physiological basis for what Ikeda had described decades earlier.

Contemporary research on monosodium glutamate monohydrate is multifaceted. One area of focus is its role in flavor enhancement and food palatability. ipinnovative.com Studies investigate how MSG interacts with other taste components to create a more rounded and savory flavor profile. wikipedia.org This has implications for food formulation, particularly in the development of low-sodium products, as MSG can enhance flavor without significantly increasing sodium content. researchgate.net

Another research trajectory explores the metabolic and physiological aspects of glutamate. Glutamate is a non-essential amino acid that plays a crucial role in human metabolism. researchgate.net Research in this area investigates how the body metabolizes glutamate from various dietary sources, including added MSG. uni-mainz.de

Furthermore, the physical and chemical properties of monosodium glutamate monohydrate itself are a subject of study. It is a white, odorless crystalline powder that is highly soluble in water and stable under normal food processing conditions. cabidigitallibrary.org Research in this area can inform its application in different food matrices and processing techniques.

Fundamental Methodological Considerations in Monosodium Glutamate Monohydrate Research

The accurate detection and quantification of monosodium glutamate in various matrices are crucial for research and regulatory purposes. A variety of analytical techniques have been developed and are employed in academic studies.

One of the most common and reliable methods for the analysis of MSG is High-Performance Liquid Chromatography (HPLC) . aurigaresearch.commoca.net.ua This technique separates the components of a mixture, allowing for the precise identification and quantification of glutamate. Often, a derivatization step is required to make the glutamate molecule more easily detectable, for example, by using a fluorescent tag. moca.net.ua

Another chromatographic technique used is High-Performance Thin-Layer Chromatography (HPTLC) . aurigaresearch.comresearchgate.net HPTLC offers a simpler and faster alternative to HPLC for some applications.

Spectrophotometric methods are also utilized for the determination of MSG. bohrium.comijcrt.org These methods are based on the reaction of MSG with a specific reagent to produce a colored compound, the intensity of which can be measured to determine the concentration of MSG. For instance, the ninhydrin (B49086) test, which reacts with the amino acid group in glutamate, can be used to produce a colored solution for analysis. ijcrt.org

Potentiometric titration is a chemical analysis method that can also be used to quantify MSG in food samples. aurigaresearch.com

A key consideration in MSG research is the ability to distinguish between naturally occurring glutamate and added MSG. aurigaresearch.com Since glutamate is a natural component of many foods, analytical methods must be sensitive and specific enough to provide accurate measurements. aurigaresearch.com Furthermore, when conducting sensory studies to evaluate the effects of MSG on taste, it is essential to use a blinded, placebo-controlled experimental design to minimize bias. wikipedia.org

The table below summarizes some of the analytical methods used in monosodium glutamate research.

| Analytical Method | Principle | Common Application |

| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mixture followed by detection. | Accurate quantification of MSG in various food products. aurigaresearch.commoca.net.ua |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separation of components on a plate coated with a stationary phase. | Screening and quantification of MSG in food samples. aurigaresearch.comresearchgate.net |

| Spectrophotometry | Measurement of the absorption of light by a colored solution. | Determination of MSG concentration after a color-forming reaction. bohrium.comijcrt.org |

| Potentiometric Titration | Measurement of the potential difference to determine the endpoint of a titration. | Quantification of MSG in food samples. aurigaresearch.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H10NNaO5 |

|---|---|

Molecular Weight |

187.13 g/mol |

IUPAC Name |

sodium;2-amino-5-hydroxy-5-oxopentanoate;hydrate |

InChI |

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 |

InChI Key |

GJBHGUUFMNITCI-UHFFFAOYSA-M |

Canonical SMILES |

C(CC(=O)O)C(C(=O)[O-])N.O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Monosodium Glutamate Monohydrate

Industrial Synthesis Pathways for Monosodium Glutamate (B1630785) Monohydrate Production

The large-scale production of monosodium glutamate has evolved significantly since its initial isolation. Historically, three main methods have been employed: hydrolysis of vegetable proteins, chemical synthesis, and bacterial fermentation. wikipedia.orgnih.gov Currently, bacterial fermentation is the predominant method used for commercial production due to its cost-effectiveness and high stereospecificity, yielding the desired L-glutamate isomer. wikipedia.orgresearchgate.net

Fermentative Production Technologies for Monosodium Glutamate Monohydrate

The modern industrial production of monosodium glutamate is heavily reliant on microbial fermentation. ajinomoto.com This process utilizes specific strains of bacteria, most notably Corynebacterium glutamicum, to convert simple sugars and a nitrogen source into L-glutamic acid. wikipedia.orgnih.gov

The fermentation process begins with the preparation of a culture medium, which typically contains a carbon source such as glucose from sugarcane, sugar beets, cassava, or corn, along with a nitrogen source like ammonia (B1221849) or urea. ajinomoto.comnih.gov The medium is sterilized and inoculated with a high-producing strain of Corynebacterium glutamicum. The fermentation is carried out in large, aerated fermenters where temperature and pH are carefully controlled to optimize the production of L-glutamic acid.

Recent advancements in fermentation technology, including strain improvement through mutagenesis and genetic engineering, have significantly increased the yield and efficiency of L-glutamic acid production. mdpi.com For instance, studies have shown that optimizing fermentation conditions and using mutant strains can lead to glutamic acid concentrations as high as 147 g/L. mdpi.com

Once the fermentation is complete, the L-glutamic acid is separated from the fermentation broth. This is typically achieved by centrifugation and filtration to remove the bacterial cells. nih.gov The pH of the resulting solution is then adjusted to the isoelectric point of glutamic acid (around 3.2), causing it to crystallize. The glutamic acid crystals are then separated, purified, and subsequently neutralized with sodium hydroxide (B78521) to form monosodium glutamate. nih.gov The final product is then crystallized as the monohydrate, dried, and packaged. ajinomoto.com

Table 1: Key Parameters in Fermentative Production of L-Glutamic Acid

| Parameter | Details |

| Microorganism | Corynebacterium glutamicum (most common), Brevibacterium flavum, Brevibacterium lactofermentum |

| Carbon Source | Glucose (from sugarcane, sugar beets, cassava, corn), molasses |

| Nitrogen Source | Ammonia, urea |

| Key Process Steps | Fermentation, Centrifugation/Filtration, Crystallization (at isoelectric pH), Neutralization with NaOH, Crystallization of MSG monohydrate |

| Typical Yields | Can exceed 100 g/L with optimized strains and conditions |

Chemical Synthesis Routes for Monosodium Glutamate Monohydrate

While fermentation is the current method of choice, chemical synthesis routes were historically significant and remain of academic interest. wikipedia.org One of the prominent chemical synthesis methods involved the use of acrylonitrile (B1666552) as a starting material. wikipedia.orgnih.gov This process, however, results in a racemic mixture of D- and L-glutamic acid, which then requires a resolution step to isolate the desired L-isomer. This additional step makes the process more complex and less economically viable compared to fermentation. google.com

Another historical method was the hydrolysis of vegetable proteins, such as wheat gluten or soy protein, which have a high content of glutamic acid. wikipedia.orgcia.gov This was the original method used for MSG production, involving the treatment of the protein with hydrochloric acid to break the peptide bonds, followed by the isolation of glutamic acid hydrochloride. nih.gov

Enzymatic Synthesis and Biocatalysis in Monosodium Glutamate Monohydrate Production

Enzymatic methods and biocatalysis play a crucial role in both the production of L-glutamic acid and the synthesis of its derivatives. While not the primary industrial method for MSG itself, enzymatic reactions are key to the biological processes within the fermenting microorganisms. The central enzyme in the biosynthesis of glutamic acid in Corynebacterium glutamicum is glutamate dehydrogenase, which catalyzes the reductive amination of α-ketoglutarate. prepladder.com

Biocatalysis is also employed in the synthesis of various glutamate analogues. For instance, aminotransferases, such as aspartate aminotransferase, have been used for the stereoselective synthesis of unnatural amino acids, including glutamate analogues. nih.govresearchgate.net These enzymes exhibit broad substrate specificity, making them valuable tools for creating novel molecules with potential pharmacological applications. nih.gov

Furthermore, enzymatic approaches are being explored for the production of other valuable chemicals from glutamic acid. A notable example is the production of γ-aminobutyric acid (GABA) from monosodium glutamate using glutamate decarboxylase (GAD). nih.gov

Derivatization Strategies and Functionalization of Monosodium Glutamate Monohydrate

The chemical structure of monosodium glutamate, with its two carboxylic acid groups and one amino group, offers multiple sites for chemical modification. This allows for the synthesis of a wide range of derivatives with tailored properties and functionalities.

Synthesis of Monosodium Glutamate Monohydrate Analogues

The synthesis of MSG analogues has been a subject of interest for various applications, from flavor science to pharmacology.

One notable analogue is pyroglutamic acid , which is formed through the intramolecular cyclization of glutamic acid upon heating, resulting in the loss of a water molecule. wikipedia.orgthieme-connect.de This conversion can also occur spontaneously in proteins where glutamic acid is at the N-terminus. nih.gov Pyroglutamic acid and its salts have been investigated for their own umami-enhancing properties. acs.org

Another class of analogues is glutamate glycoconjugates . These are formed through the Maillard reaction between glutamic acid and a reducing sugar. acs.orgacs.org For example, the reaction of glutamic acid with glucose can yield N-(D-glucos-1-yl)-L-glutamate and its more stable Amadori rearrangement product, N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid. acs.orgnih.gov These glycoconjugates have been shown to exhibit a pronounced umami taste, similar to MSG. acs.orgnih.gov

Chemo-enzymatic strategies have also been employed to synthesize a variety of functionalized (S)-glutamate analogues. These methods allow for the enantioselective synthesis of novel glutamate derivatives with substituents at various positions, which are valuable for studying structure-activity relationships at glutamate receptors. researchgate.netacs.org

Chemical Modification and Conjugation of Monosodium Glutamate Monohydrate

The functional groups of monosodium glutamate can be chemically modified to create a variety of useful compounds.

N-acylation of the amino group of glutamic acid with fatty acid chlorides results in the formation of N-acyl glutamate derivatives . google.comgoogle.com These compounds, such as sodium N-lauroyl-L-glutamate, are widely used as mild anionic surfactants in personal care products due to their excellent foaming properties and low irritancy. The synthesis is typically carried out by reacting the acyl chloride with glutamic acid in the presence of a base. google.com

The carboxyl groups of glutamic acid can be esterified. For instance, the synthesis of Glutamic acid, N-carboxy-, N,5-dibenzyl ester, sodium salt, L- involves the reaction of glutamic acid with benzyl (B1604629) chloride. ontosight.ai

Furthermore, glutamic acid and its derivatives can be conjugated to other molecules to impart specific properties. For example, glutamic acid has been used to functionalize materials like sawdust to enhance their capacity for removing cationic dyes from wastewater. nih.gov In the field of drug delivery, glutamic acid amides are being explored as prodrugs to improve the permeability, stability, and bioavailability of pharmaceuticals. researchgate.net The synthesis of these amides involves the activation of the carboxylic acid groups followed by reaction with an amine. researchgate.net Additionally, glutamic acid derivatives have been conjugated to natural compounds to explore potential anticancer activities. nih.gov

Table 2: Examples of Monosodium Glutamate Derivatives and their Synthesis/Application

| Derivative | Synthesis Method | Key Application/Property |

| Pyroglutamic Acid | Heating/cyclization of glutamic acid | Umami taste enhancer, synthetic intermediate wikipedia.orgthieme-connect.deacs.org |

| N-acyl Glutamates | N-acylation with fatty acid chlorides | Anionic surfactants in personal care products google.comgoogle.com |

| Glutamate Glycoconjugates | Maillard reaction with reducing sugars | Umami-tasting compounds acs.orgacs.orgnih.gov |

| Functionalized Sawdust | Reaction of sawdust with monosodium glutamate | Adsorbent for wastewater treatment nih.gov |

| Glutamic Acid Amides | Activation of carboxylic acids and reaction with amines | Prodrugs for improved drug delivery researchgate.net |

| Glutamic Acid Conjugates | Conjugation to other molecules (e.g., natural products) | Potential therapeutic agents nih.gov |

Advanced Structural Elucidation and Conformational Analysis of Monosodium Glutamate Monohydrate

Crystallographic Studies of Monosodium Glutamate (B1630785) Monohydrate

Crystallographic techniques are paramount in determining the exact spatial coordinates of atoms in a crystalline solid. These methods have been instrumental in revealing the intricate structural details of MSG monohydrate.

X-ray Diffraction Analysis of Monosodium Glutamate Monohydrate Crystal Structure

X-ray diffraction is a cornerstone technique for determining crystal structures. Studies on monosodium glutamate monohydrate have revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁. rsc.org The unit cell of MSG monohydrate contains two symmetry-independent formula units, resulting in a total of eight formula units within the cell. rsc.org This means the crystal lattice is built from two distinct conformations of the glutamate zwitterion. rsc.org In these two forms, the planes defined by the carboxylate groups are oriented nearly perpendicular and parallel to each other, respectively. rsc.org

The sodium cations in the crystal structure exhibit distorted octahedral coordination. One sodium ion is coordinated to the water molecule and five carboxylate oxygen atoms from five different glutamate ions. The other sodium cation is also bonded to a water molecule and four carboxylate oxygen atoms from four separate glutamate ions. rsc.org This intricate network of coordination bonds between the sodium ions, water molecules, and glutamate anions creates a stable, three-dimensional structure. rsc.orgresearchgate.net The glutamate ions themselves form parallel sheets in the crystallographic bc planes, with the sodium coordination bonds linking these sheets both within the same plane and between adjacent planes. rsc.org

Interactive Table 1: Crystallographic Data for Monosodium Glutamate Monohydrate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.521 |

| b (Å) | 15.130 |

| c (Å) | 17.958 |

| V (ų) | 1500.10 |

| Z | 8 |

| Z' | 2 |

Neutron Diffraction and Electron Diffraction Applications in Monosodium Glutamate Monohydrate Structural Characterization

While X-ray diffraction is powerful for locating heavier atoms, neutron diffraction offers a significant advantage in precisely determining the positions of hydrogen atoms. This is crucial for understanding hydrogen bonding networks, which play a vital role in the structure and stability of hydrated crystals like MSG monohydrate. Neutron diffraction studies can refine the positions of hydrogen atoms within the water molecule and the amino group of the glutamate ion, providing a more complete picture of the hydrogen bonding interactions within the crystal lattice. rsc.orgresearchgate.net

Electron diffraction is another valuable technique for structural characterization, particularly for very small crystals or thin films. While less commonly reported for MSG monohydrate compared to X-ray and neutron diffraction for single-crystal analysis, it can provide complementary information on the crystal lattice and symmetry.

Spectroscopic Investigations of Monosodium Glutamate Monohydrate

Spectroscopic methods probe the interactions of electromagnetic radiation with matter, providing insights into the chemical environment, bonding, and conformation of molecules. A range of spectroscopic techniques have been applied to study MSG monohydrate in both solid and solution states.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Monosodium Glutamate Monohydrate Solutions and Solids

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and dynamics. In the solid state, high-resolution techniques are necessary to overcome the line-broadening effects present in solids. For MSG monohydrate, a compound with eight distinct oxygen sites, advanced solid-state NMR techniques like double rotation (DOR) and multiple quantum magic-angle spinning (MQMAS) have been employed. rsc.orgresearchgate.netrsc.org These methods have successfully resolved the signals from all eight oxygen sites, despite their chemical shifts falling within a narrow range. rsc.orgresearchgate.net

¹⁷O solid-state NMR, in particular, has proven to be a sensitive probe of the local environment of the oxygen atoms in the carboxylate groups and the water molecule. rsc.orgresearchgate.netrsc.org The NMR parameters obtained from these experiments, such as chemical shift anisotropy and electric-field gradients, provide a detailed comparison with quantum chemical calculations. rsc.orgresearchgate.net This synergy between experimental NMR and theoretical calculations allows for unambiguous assignment of the oxygen sites and refinement of the hydrogen atom positions in the crystal lattice. rsc.orgresearchgate.net In solution, ¹H NMR provides information about the proton environments in the glutamate molecule. hmdb.ca

Interactive Table 2: Experimental ¹⁷O NMR Data for Monosodium Glutamate Monohydrate

| Parameter | Description |

| DOR NMR | Provides high sensitivity and spectral resolution, allowing for the determination of a complete set of NMR parameters (chemical shift anisotropy and electric-field gradient). |

| MQMAS NMR | A 2D experiment that provides information on both isotropic and anisotropic quadrupolar interactions, though with intrinsically weaker sensitivity. |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis of Monosodium Glutamate Monohydrate

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the conformation and intermolecular interactions of a compound. For MSG monohydrate, vibrational spectroscopy can be used to differentiate between its anhydrous and monohydrate forms. researchgate.netnih.gov

The spectra exhibit characteristic bands corresponding to the various functional groups in the glutamate molecule. For instance, the symmetric bending modes of the amino group and the stretching modes of the carboxylate moiety serve as useful marker bands. researchgate.netnih.gov In Raman spectra, significant vibrational bands have been observed at various wavenumbers, which can be assigned to specific molecular motions such as CH₂ deformation vibrations, C-C stretching, and COOH bending. researchgate.netqascf.com By analyzing the positions and intensities of these bands, detailed information about the conformational state of the glutamate ion and the hydrogen bonding network can be obtained. rsc.orgresearchgate.netnist.govcsbe-scgab.canih.gov

Interactive Table 3: Selected Vibrational Bands in the Raman Spectrum of Monosodium Glutamate Monohydrate

| Wavenumber (cm⁻¹) | Assignment |

| 1434, 1402, 1353, 1342, 1318, 1293, 1284 | CH₂ deformation vibrations (twisting and wagging) |

| 1056 | C-C stretching vibrations |

| 1041 | CH₂ rocking mode |

| 758, 712 | CH₂ rocking (in IR spectrum) |

| 702, 672 | Bending of the COOH group |

| 665 | COOH in-plane bending vibrations |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Monosodium Glutamate Monohydrate

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for characterizing the stereochemistry of chiral molecules like the L-glutamate ion in MSG. chemeurope.com These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. wikipedia.org

The L-enantiomer of glutamate is the one with flavor-enhancing properties. chemeurope.com The specific rotation of MSG has been measured under various conditions. For example, a value of +25.16° has been reported for a 10g/100ml solution in 2N HCl. drugfuture.com CD and ORD spectra provide unique fingerprints for the chiral center in the glutamate molecule, confirming its L-configuration and providing insights into its conformation in solution. nih.govresearchgate.net The Cotton effect, a characteristic feature in ORD and CD spectra near an absorption band, is particularly useful for determining the absolute configuration of chiral centers. wikipedia.org

Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment of Monosodium Glutamate Monohydrate

Mass spectrometry (MS) serves as a critical analytical tool for the structural confirmation and purity assessment of monosodium glutamate monohydrate (MSG monohydrate). These techniques provide precise information on the compound's molecular weight and elemental composition, and when coupled with chromatographic methods, they offer exceptional sensitivity for detecting and quantifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced variant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the most prevalent methods for analyzing MSG. nih.gov In a typical LC-MS analysis of MSG, the compound is first dissolved, causing the dissociation of the sodium ion from the glutamate molecule. researchgate.net Consequently, the mass spectrometer detects the protonated glutamic acid molecule, which has a mass-to-charge ratio (m/z) of 148 in positive ion mode. researchgate.net This accurate mass measurement confirms the identity of the glutamate component.

For purity assessment, LC-MS/MS is particularly powerful. It is a highly sensitive and robust technique capable of detecting and quantifying MSG even at very low concentrations. nih.gov Research has demonstrated the effectiveness of LC-MS/MS in quantifying MSG in various matrices, achieving very low limits of detection (LOD) and quantification (LOQ), on the order of micrograms per kilogram (µg/kg). nih.gov This sensitivity is crucial for identifying and measuring trace-level impurities in a sample of MSG monohydrate, ensuring it meets stringent purity standards. While less common, Gas Chromatography-Mass Spectrometry (GC-MS) has also been explored as a potential method for MSG analysis. researchgate.net

The table below summarizes the mass spectrometry techniques applied in the analysis of monosodium glutamate.

| Technique | Primary Application | Key Findings and Notes | References |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural Confirmation & Quantification | Confirms the molecular identity by detecting the glutamate ion (m/z 148). The sodium ion dissociates in solution before analysis. | researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Purity Assessment & Trace Quantification | Offers high sensitivity and robustness with very low limits of detection (LOD) and quantification (LOQ), making it ideal for impurity profiling. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Potential for Quantification | Investigated as an alternative analytical method for quantifying MSG content. | researchgate.net |

Computational and Theoretical Approaches to Monosodium Glutamate Monohydrate Structure and Dynamics

Computational and theoretical methods provide profound insights into the structural and dynamic properties of monosodium glutamate monohydrate at the atomic level, complementing experimental data from spectroscopic and diffraction techniques. These approaches allow for the investigation of molecular geometry, vibrational modes, and intermolecular interactions that govern the compound's behavior.

Density Functional Theory (DFT) has been successfully employed to elucidate the structural and vibrational properties of MSG. DFT calculations can accurately predict the molecular geometries, harmonic vibrational wavenumbers, and Raman scattering activities for both the anhydrous and monohydrate forms of MSG. nih.govresearchgate.net These theoretical calculations are in strong agreement with experimental Raman spectra and are instrumental in the complete assignment of vibrational bands. nih.govresearchgate.net This capability allows for the clear differentiation between the anhydrous and monohydrate crystal forms based on their unique spectral fingerprints. nih.govresearchgate.net

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of MSG, particularly in aqueous solutions, which is relevant to its crystallization into the monohydrate form. nih.govresearchgate.net These simulations utilize empirical force fields, such as OPLS/AA and GROMOS, in conjunction with various water models (e.g., SPC, TIP3P) to model the interactions between the glutamate ion, sodium ion, and water molecules. nih.govresearchgate.net Studies using MD have shown a reasonable agreement with experimental data regarding the hydration numbers of the glutamate carboxylate and amine groups and have confirmed significant binding between the sodium ion and the carboxylate groups. nih.govresearchgate.net However, simulations have also highlighted the limitations of current classical force fields, which can struggle to accurately reproduce certain complex phenomena like water-water correlations in concentrated solutions. nih.govresearchgate.net

Conformational analysis , informed by both molecular modeling and experimental data from techniques like NMR, helps to define the molecule's flexibility. nih.gov The conformation of the glutamate ion can be described by key torsion angles, such as χ1 [α-CO2(-)-C(2)-C(3)-C(4)] and χ2 [+N-C(2)-C(3)-C(4)-γCO2-]. nih.gov These angles dictate the spatial arrangement of the functional groups, which is stabilized by factors like hydrogen bonding and electrostatic interactions within the crystal lattice of the monohydrate. nih.gov

The following table details the computational methods used to study monosodium glutamate.

| Method/Approach | Focus of Study | Key Research Findings | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry & Vibrational Spectra | Calculated geometries and vibrational frequencies align well with experimental Raman data, enabling differentiation between anhydrous and monohydrate forms. | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Hydration & Intermolecular Dynamics | Reproduces hydration of functional groups and Na+-carboxylate binding. Reveals limitations of classical force fields in concentrated solutions. | nih.govresearchgate.net |

| Force Fields (e.g., OPLS/AA, GROMOS) | Interatomic Potential Modeling | Used within MD simulations to model the behavior of MSG in aqueous environments. The choice of force field impacts the accuracy of the simulation. | nih.govresearchgate.net |

| Conformational Analysis | Molecular Flexibility & Shape | Defines the molecule's preferred shapes through torsion angles (χ1, χ2), which are influenced by hydrogen bonding and electrostatic interactions. | nih.gov |

Biochemical Mechanisms and Interactions of Monosodium Glutamate Monohydrate Excluding Clinical Human Data

Enzymatic Pathways Involving Monosodium Glutamate (B1630785) Monohydrate Metabolism in Microorganisms

In the realm of microbial biochemistry, monosodium glutamate (MSG) serves as a key substrate, undergoing transformation through various enzymatic pathways. The primary component of MSG, glutamate, is central to nitrogen and carbon metabolism in numerous microorganisms. wikipedia.orgnih.gov

A pivotal enzyme in glutamate metabolism is glutamate dehydrogenase (GDH) . This enzyme catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia (B1221849). nih.gov In bacteria, GDH plays a crucial role in assimilating ammonia into amino acids. wikipedia.org For instance, in Salmonella, GDH facilitates the assimilation of ammonium (B1175870) into glutamate, which then contributes to the synthesis of glutathione, an important antioxidant for combating oxidative stress. nih.gov The activity of GDH can be influenced by the availability of coenzymes, with some bacterial GDHs being specific for NAD+ (catabolic role) and others for NADP+ (biosynthetic role). nih.govoup.com In Corynebacterium glutamicum, a bacterium widely used for industrial glutamate production, GDH activity is high, while the activity of α-ketoglutarate dehydrogenase is low, favoring the accumulation of glutamate. youtube.com

Another significant enzyme is glutamate decarboxylase (GAD) , which catalyzes the irreversible α-decarboxylation of glutamate to produce γ-aminobutyric acid (GABA) and carbon dioxide. nih.govnih.gov This pathway is particularly important in many lactic acid bacteria (LAB) and has been linked to acid resistance. nih.govcabidigitallibrary.org The GAD system helps maintain intracellular pH by consuming protons during the decarboxylation reaction. researchgate.net The produced GABA can then be either secreted or further metabolized. researchgate.net

Furthermore, in some bacteria, glutamate can be catabolized through other pathways. For example, some Fusobacterium species utilize the 2-oxoglutarate pathway, where glutamate is converted to 2-oxoglutarate by glutamate dehydrogenase. researchgate.net Other pathways, such as the mesaconate and 4-aminobutyrate pathways, have also been identified in certain fusobacteria. researchgate.net In some marine bacteria and halophilic archaea, a novel catabolic pathway for D-glutamate has been discovered, involving a D-glutamate N-acetyltransferase and an N-acetyl-D-glutamate racemase. nih.gov

The table below summarizes key enzymes involved in microbial glutamate metabolism.

| Enzyme | Reaction Catalyzed | Function in Microorganisms |

| Glutamate Dehydrogenase (GDH) | Glutamate + NAD(P)+ ↔ α-ketoglutarate + NAD(P)H + NH4+ | Ammonia assimilation, linking carbon and nitrogen metabolism. wikipedia.orgnih.gov |

| Glutamate Decarboxylase (GAD) | Glutamate → γ-aminobutyric acid (GABA) + CO2 | Acid resistance, GABA production. nih.govnih.govresearchgate.net |

| GABA transaminase (GABA-T) | GABA + α-ketoglutarate ↔ Succinic semialdehyde + Glutamate | GABA catabolism. researchgate.net |

| Succinic semialdehyde dehydrogenase (SSADH) | Succinic semialdehyde + NAD(P)+ → Succinate + NAD(P)H | GABA catabolism. researchgate.net |

| D-glutamate N-acetyltransferase | D-glutamate + Acetyl-CoA → N-acetyl-D-glutamate + CoA | D-glutamate catabolism in some marine bacteria. nih.gov |

| N-acetyl-D-glutamate racemase | N-acetyl-D-glutamate ↔ N-acetyl-L-glutamate | D-glutamate catabolism in some marine bacteria. nih.gov |

Receptor Binding and Signaling Mechanisms of Monosodium Glutamate Monohydrate in Model Systems (e.g., In Vitro Cell Lines, Non-Mammalian Models)

In non-mammalian model systems and in vitro cell lines, the glutamate component of MSG interacts with specific receptors, initiating signaling cascades. These receptors, broadly classified as ionotropic and metabotropic glutamate receptors, are crucial for various physiological processes.

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that, upon binding to glutamate, open to allow the passage of ions across the cell membrane. wikipedia.org In invertebrates, a divergent subfamily of iGluRs, known as ionotropic receptors (IRs) , mediate sensory functions like olfaction, gustation, thermosensation, and hygrosensation. nih.govfrontiersin.org Unlike the glutamate-gated iGluRs involved in synaptic transmission, IRs are primarily expressed in sensory neurons and respond to a wide range of chemical and physical stimuli. nih.gov These receptors are heterotetramers, typically composed of a co-receptor subunit (like IR8a, IR25a, IR76b, or IR93a) and a tuning receptor subunit that determines the specific ligand sensitivity. frontiersin.org For example, in the insect Calliphora vicina, iGluRs at the neuromuscular junction are permeable to cations and can be activated by glutamate, kainate, and quisqualate. epa.gov

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that, upon activation by glutamate, trigger intracellular second messenger systems, leading to slower and more prolonged cellular responses. wikipedia.org These receptors modulate the activity of other proteins, such as ion channels. wikipedia.org In some systems, the activation of mGluRs can lead to either an increase or a decrease in the likelihood of a neuron firing, depending on the specific receptor subtype and the downstream signaling pathway activated. youtube.com

Studies using in vitro cell lines have also provided insights into the cellular effects of MSG. For instance, in vitro studies have demonstrated that MSG can have cytotoxic effects on certain cancer cell lines, such as HL-60, in a dose-dependent manner. mdpi.com

The following table outlines the major classes of glutamate receptors found in model systems.

| Receptor Class | Subtypes | Mechanism of Action | Function in Model Systems |

| Ionotropic Glutamate Receptors (iGluRs) | AMPA, Kainate, NMDA, IRs | Ligand-gated ion channels, direct ion flow. wikipedia.org | Sensory perception (invertebrates), synaptic transmission. nih.govfrontiersin.org |

| Metabotropic Glutamate Receptors (mGluRs) | Group I, II, III | G-protein coupled receptors, second messenger signaling. wikipedia.org | Modulation of synaptic activity. wikipedia.org |

Role of Monosodium Glutamate Monohydrate in Microbial Fermentation Processes and Growth Dynamics

Monosodium glutamate, or more specifically, the glutamate it provides, plays a significant role in microbial fermentation, both as a product of fermentation and as a factor influencing microbial growth.

The industrial production of MSG is a prime example of microbial fermentation. wikipedia.org Specific strains of bacteria, most notably Corynebacterium glutamicum, are cultured in a medium containing carbohydrates (like glucose from sources such as sugarcane or corn) and a nitrogen source (like ammonia). youtube.comwikipedia.orgmsgdish.com These bacteria are capable of overproducing and excreting large quantities of L-glutamic acid into the fermentation broth. youtube.comwikipedia.org This high production is achieved through metabolic engineering of the bacteria to have high glutamate dehydrogenase activity and low α-ketoglutarate dehydrogenase activity, which channels the metabolic flux towards glutamate synthesis. youtube.com The glutamic acid is then purified from the broth and neutralized with sodium to form MSG. wikipedia.org

Beyond its production, glutamate can also influence the growth dynamics of various microbial communities. In some contexts, MSG can enhance the growth of certain bacteria. For example, in vitro fermentation of human gut microbiota with MSG has been shown to increase the abundance of certain bacterial phyla like Bacteroidetes. nih.gov Furthermore, the addition of MSG has been observed to have no significant effect on the growth of Prevotella, a bacterium known for its ability to ferment dietary fibers. nih.gov

Molecular-Level Interactions of Monosodium Glutamate Monohydrate with Biological Macromolecules (e.g., Proteins, Nucleic Acids) in In Vitro Systems

In vitro studies have revealed that monosodium glutamate can interact with biological macromolecules, such as proteins and nucleic acids, at a molecular level, potentially influencing their structure and function.

The interaction of glutamate with proteins is fundamental to its biological activity, particularly in the context of receptor binding. The binding of glutamate to the ligand-binding domain (LBD) of ionotropic glutamate receptors is a highly specific process that triggers a conformational change in the protein, leading to the opening of the ion channel. nih.govnih.gov This interaction is characterized by the formation of specific molecular contacts between the glutamate molecule and amino acid residues within the LBD. nih.gov Time-resolved vibrational spectroscopy has shown that the binding process involves a sequence of events, starting with the docking of the alpha-carboxylate group of glutamate, followed by interactions involving the gamma-carboxylate group. nih.gov

Beyond specific receptor interactions, in vitro studies have also investigated the broader effects of MSG on protein stability. Research using bovine serum albumin (BSA) as a model protein has shown that MSG can promote protein aggregation through a nucleation-dependent polymerization mechanism. nih.gov Isothermal titration calorimetry measurements indicated an endothermic interaction between BSA and MSG, suggesting that the aggregation may be driven by the coupling of MSG to the protein. nih.gov

Regarding nucleic acids, in vitro studies have explored the potential for MSG to influence DNA structure. For example, research has shown that MSG can induce methylation of LINE1 DNA sequences in HL-60 tumor cells. mdpi.com

The interaction between glutamate and macromolecules is a complex process governed by various forces, including electrostatic interactions, hydrogen bonding, and hydrophobic effects. The specific nature of these interactions depends on the particular macromolecule and the surrounding environmental conditions.

Biosynthetic Precursors and Catabolic Fate of Glutamate Derivatives within Microorganisms

In microorganisms, the biosynthesis of glutamate is intricately linked to central metabolic pathways, while its catabolism provides precursors for other essential molecules.

The primary precursor for glutamate biosynthesis in most microorganisms is α-ketoglutarate , an intermediate of the tricarboxylic acid (TCA) cycle. youtube.comresearchgate.netnih.gov The conversion of α-ketoglutarate to glutamate is typically catalyzed by glutamate dehydrogenase through a process of reductive amination, where an ammonium ion is incorporated. youtube.com In some bacteria, such as Syntrophus aciditrophicus, alternative pathways for glutamate biosynthesis exist. This bacterium can synthesize glutamate from acetyl-CoA and bicarbonate, utilizing either a Re-citrate synthase or the reductive carboxylation of succinate. researchgate.netnih.govosti.gov

The catabolism of glutamate in microorganisms generates various important metabolic intermediates. The oxidative deamination of glutamate by glutamate dehydrogenase regenerates α-ketoglutarate, which can re-enter the TCA cycle for energy production. youtube.com

Furthermore, glutamate serves as a precursor for the synthesis of other amino acids, including proline and arginine. researchgate.net It is also a key component in the synthesis of glutathione, a tripeptide with important antioxidant functions. nih.gov

The catabolic fate of glutamate derivatives is also diverse. For instance, the decarboxylation of glutamate by glutamate decarboxylase produces γ-aminobutyric acid (GABA) . researchgate.net GABA can then be further catabolized by GABA transaminase and succinic semialdehyde dehydrogenase to yield succinate, another TCA cycle intermediate. researchgate.net In some bacteria, glutamate can be used in the synthesis of poly-γ-glutamate, a biopolymer with various industrial applications. slideshare.net

The table below details some of the key biosynthetic precursors and catabolic products of glutamate in microorganisms.

| Category | Molecule | Role/Pathway |

| Biosynthetic Precursors | α-ketoglutarate | Primary precursor from the TCA cycle. youtube.comresearchgate.net |

| Acetyl-CoA and Bicarbonate | Alternative precursors in some bacteria. researchgate.netnih.gov | |

| Catabolic Products/Derivatives | α-ketoglutarate | Regenerated for the TCA cycle. youtube.com |

| γ-aminobutyric acid (GABA) | Produced via glutamate decarboxylase. researchgate.net | |

| Proline, Arginine | Amino acids synthesized from glutamate. researchgate.net | |

| Glutathione | Antioxidant tripeptide containing glutamate. nih.gov | |

| Succinate | End product of the GABA shunt pathway. researchgate.net | |

| Poly-γ-glutamate | Biopolymer synthesized from glutamate. slideshare.net |

Advanced Analytical Methodologies for Monosodium Glutamate Monohydrate Quantification and Purity

Chromatographic Techniques for Separation and Analysis of Monosodium Glutamate (B1630785) Monohydrate

Chromatographic methods are fundamental to the separation and analysis of monosodium glutamate monohydrate from complex matrices. researchgate.netresearchgate.net These techniques are widely recognized for their high separation efficiency and sensitivity. researchgate.net Among the various chromatographic approaches, High-Performance Liquid Chromatography (HPLC) is the most extensively utilized for MSG analysis. researchgate.net Additionally, High-Performance Thin-Layer Chromatography (HPTLC) presents a viable method for the estimation of MSG in food products. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies for Monosodium Glutamate Monohydrate

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification of monosodium glutamate monohydrate. researchgate.net Its widespread adoption is due to its high separation efficiency, good selectivity, and sensitive detection capabilities. researchgate.net Since MSG lacks a suitable chromophore for direct UV detection, a derivatization step is often necessary. researchgate.netresearchgate.net Common derivatizing agents include 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, and dansyl chloride. researchgate.netmoca.net.uanih.gov

Various HPLC methods have been developed, employing different detectors such as Ultraviolet (UV), fluorescence (FLD), and Evaporative Light Scattering (ELSD). researchgate.netnih.gov For instance, a method using DNFB derivatization allows for UV detection at 254 nm. researchgate.netaqa.org.ar Another effective approach involves derivatization with dansyl chloride followed by fluorescence detection, which offers high sensitivity. nih.gov HPLC-ELSD methods have also been optimized for the detection of MSG without the need for derivatization. nih.gov

| Derivatizing Agent | Column | Mobile Phase | Detector | Key Findings | Reference |

|---|---|---|---|---|---|

| 1-fluoro-2,4-dinitrobenzene (DNFB) | Octadecyl (C18), 5 µm | Methanol:Water (1:1) | UV | Linear calibration curve with R² of 0.9533. MSG content in tested foods ranged from 170 to 350 ppm. | researchgate.netmoca.net.ua |

| 1-fluoro-2,4-dinitrobenzene (DNFB) | Reversed phase ODS-Hypersil (5 µm) | 25% Acetonitrile - 75% Glacial Acetic Acid 1% (v/v) | UV (254 nm) | Mean recovery of 99.6% with a coefficient of variation of 0.10%. | aqa.org.ar |

| Dansyl Chloride | C18 (150 mm, 4.6 mm, 2.7 µm) | Water:Methanol:Glacial Acetic Acid (54:45:1, v/v/v) | Fluorescence (Ex: 328 nm, Em: 530 nm) | Linear results (R² = 0.9999) with very low quantification limits. | nih.gov |

| None (ELSD) | Not specified | Not specified | Evaporative Light Scattering (ELSD) | Successfully demonstrated for MSG detection without derivatization. | nih.gov |

Gas Chromatography (GC) and Ion Chromatography (IC) Applications for Monosodium Glutamate Monohydrate Analysis

Gas Chromatography (GC) and Ion Chromatography (IC) are also valuable techniques for the analysis of monosodium glutamate monohydrate. innovatechlabs.com GC methods typically require a derivatization step to increase the volatility of the glutamic acid. A described procedure involves extracting the sample, followed by a reaction with dimethylformamide(DMF)-dimethylacetal to form a glutamic acid derivative suitable for GC analysis with flame ionization detection (FID). nih.gov This method demonstrated recoveries ranging from 92.8% to 100% for samples fortified with 5-500 mg of MSG. nih.gov

Ion Chromatography (IC) is a form of liquid chromatography used to measure the concentrations of ionic species. chromatographyonline.com It is particularly useful for identifying and quantifying ionic contaminants. innovatechlabs.com An IC system utilizes a high-performance liquid chromatography (HPLC) setup with a conductivity detector to separate anions and cations. innovatechlabs.com This makes it a suitable technique for analyzing the purity of monosodium glutamate by detecting ionic impurities such as chloride, sulfate, and phosphate. innovatechlabs.comchromatographyonline.com

Electrophoretic Methods for Monosodium Glutamate Monohydrate Analysis

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer a powerful means for the separation and determination of monosodium glutamate. researchgate.net These methods are based on the differential migration of ions in an electric field. A simple and effective CE method has been developed for determining MSG in food products like noodles. researchgate.net

In one such method, a fused-silica capillary was used with an applied voltage of -22 kV. The electrophoretic buffer consisted of 20 mmol l-1 ammonium (B1175870) citrate (B86180)/citric acid (pH 4.0) containing a cationic polymer to reverse the electroosmotic flow, thereby accelerating the separation. This approach allowed for the successful separation and quantification of MSG. researchgate.net

Spectrophotometric and Fluorometric Assays for Monosodium Glutamate Monohydrate Determination

Spectrophotometric and fluorometric assays provide alternative approaches for the determination of monosodium glutamate. nih.gov These methods are often simple, rapid, and cost-effective.

Spectrophotometric methods are typically based on a chemical reaction that produces a colored product, which can then be quantified. One such method involves the reaction of MSG with ninhydrin (B49086), which reacts with the free α-amino acid in MSG to produce a blue-colored compound that can be measured at 571 nm. ijcrt.org Other methods are based on ligand exchange complexation, for example, the reaction of MSG with iron (III) salicylate (B1505791). researchgate.net

Fluorometric methods offer high sensitivity and are often based on "turn-on" fluorescence. A notable method involves the reaction between MSG and a non-fluorescent iron (III) salicylate complex. The addition of MSG causes a ligand exchange, releasing the fluorescent salicylate, and the resulting fluorescence at an emission wavelength of 411 nm is proportional to the MSG concentration. researchgate.netnih.govnih.gov This method is rapid and does not require heating or catalysis. nih.gov It has been validated with a linearity range of 25–250 µM and a limit of detection of 1.73 µM. nih.govnih.gov

| Method Type | Reagent | Principle | Detection Wavelength (nm) | Linearity Range | Reference |

|---|---|---|---|---|---|

| Spectrophotometric | Ninhydrin | Formation of a blue-colored product with the amino acid. | 571 | Not specified | ijcrt.org |

| Spectrofluorometric | Iron (III) Salicylate | Ligand exchange reaction leading to "turn-on" fluorescence. | λem 411 | 25–250 µM | nih.govnih.gov |

| Spectrophotometric | 1,2-naphthoquinone-4-sulfonate sodium | Formation of a colored product. | Not specified | 5–35 μg/mL | bohrium.com |

| Spectrophotometric | Ascorbic Acid | Formation of a colored product. | Not specified | 1–14 µg/mL | bohrium.com |

Bioanalytical and Enzymatic Methods for Specific Monosodium Glutamate Monohydrate Detection

Bioanalytical and enzymatic methods are highly specific for the detection of monosodium glutamate. These methods often rely on the catalytic activity of enzymes such as glutamate oxidase (GluOx) and glutamate dehydrogenase (GDH). nih.gov

Enzymatic biosensors have been developed for the sensitive and rapid detection of MSG. One such biosensor utilizes glutamate oxidase immobilized on electrospun nanofibers. nih.gov In this system, GluOx catalyzes the oxidation of glutamate, and the resulting signal is measured electrochemically. Another approach involves the use of enzymatic kits, such as those from Megazyme, for the precise determination of L-glutamic acid content. researchgate.net Enzymatic methods can also be coupled with spectrophotometry; for example, the hydrogen peroxide produced by the action of glutamate oxidase can be measured using a chromogenic reagent. researchgate.net

Quality Control and Impurity Profiling of Monosodium Glutamate Monohydrate in Academic Research

The analytical methodologies discussed are crucial for the quality control and impurity profiling of monosodium glutamate in academic research and industrial settings. innovatechlabs.com These methods ensure that MSG meets the required purity standards and is free from harmful contaminants. researchgate.netaqa.org.ar

Impurity profiling is essential for identifying and quantifying any undesirable substances that may be present in the final product. Techniques like Ion Chromatography are particularly adept at detecting ionic impurities. innovatechlabs.com Research has also explored the potential effects of MSG, including the alteration of antioxidant defense homeostasis and genotoxic effects in lymphocytes, highlighting the importance of monitoring for potential impurities and degradation products. nih.gov The quantification of MSG is also a key factor in food quality and ensuring compliance with regulatory limits established by bodies like the European Union. researchgate.netresearchgate.net

Stable Isotope Ratio Analysis for Origin Discrimination of Monosodium Glutamate

Stable Isotope Ratio Analysis (SIRA) has emerged as a powerful analytical methodology for verifying the origin and authenticity of various food products, including monosodium glutamate (MSG). This technique relies on the precise measurement of the ratios of stable isotopes of elements such as carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N). These ratios, expressed in delta (δ) notation in parts per thousand (‰), can vary depending on the geographical origin, botanical source of the raw materials, and the specific manufacturing processes employed. Consequently, SIRA can provide a unique "isotopic fingerprint" for MSG, enabling the discrimination between products from different sources.

The principle behind SIRA lies in natural variations in isotopic abundances. For instance, the carbon isotope ratio (δ¹³C) in plants is primarily influenced by the photosynthetic pathway they utilize. Plants are broadly categorized into C3 and C4 types, which metabolize carbon differently, leading to distinct δ¹³C values. Since MSG is commercially produced through the fermentation of starch or sugar from sources like corn (a C4 plant) or sugar cane (a C4 plant), the δ¹³C value of the resulting MSG can reflect the botanical origin of its carbohydrate source.

Similarly, the nitrogen isotope ratio (δ¹⁵N) is influenced by the nitrogen sources used during fermentation, such as ammonia (B1221849) or its salts, and can also be affected by the agricultural practices used to grow the raw materials. researchgate.net Research has shown that MSG produced as a seasoning tends to have lower δ¹⁵N values compared to the glutamic acid naturally present in various foodstuffs. nih.gov This difference allows for the differentiation between added MSG and naturally occurring glutamate with a high degree of accuracy. nih.gov

The application of SIRA extends to detecting the adulteration of food products with undeclared MSG. For example, in the analysis of soy sauces, a significant positive correlation has been observed between the δ¹³C value of glutamic acid and the amount of exogenously added MSG. fao.org Authentic, naturally fermented soy sauces with no added MSG typically exhibit δ¹³C values lower than -24.45‰, whereas soy sauces with high concentrations of added MSG show values greater than -15.51‰. fao.orgresearchgate.net

Research Findings on Stable Isotope Ratios in Glutamic Acid and Monosodium Glutamate:

| Sample Type | δ¹³C (‰) | δ¹⁵N (‰) | Reference |

| Authentic "Zero-Added-Glutamate" Soy Sauce | < -24.45 | Not Specified | fao.orgresearchgate.net |

| High Monosodium Glutamate Soy Sauce | > -15.51 | Not Specified | fao.orgresearchgate.net |

| Soy Sauce Suspected of Adulteration | -17.91 to -17.30 | Not Specified | fao.orgresearchgate.net |

| L-Glutamic Acid Reference Material (USGS40) | -26.24 | -4.52 | usgs.gov |

| L-Glutamic Acid Reference Material (USGS41) | +37.76 | +47.57 | usgs.gov |

Industrial and Biotechnological Applications of Monosodium Glutamate Monohydrate Process Oriented

Optimization of Monosodium Glutamate (B1630785) Monohydrate Fermentation Processes

Strain Development and Genetic Engineering for Enhanced Monosodium Glutamate Monohydrate Yields

A primary focus in optimizing MSG production is the development of superior microbial strains. Traditional methods involved screening for naturally high-yielding strains of bacteria. reiheychem.com However, modern biotechnology has revolutionized this field through genetic and metabolic engineering. reiheychem.comlohmann-minerals.com

Scientists have successfully engineered strains of Corynebacterium glutamicum to overproduce L-glutamic acid, the precursor to MSG. reiheychem.comlohmann-minerals.com This involves modifying key metabolic pathways to channel more carbon flux towards glutamate synthesis. For instance, research has focused on the repression of enzymes like PEP carboxylase and citrate (B86180) synthase to prevent the diversion of intermediates away from the glutamate production pathway. scispace.com The regular removal of glutamate from the system has also been shown to increase the L-glutamate titer. scispace.com

Table 1: Key Genetic Modifications in Corynebacterium glutamicum for Enhanced Glutamate Production

| Gene/Enzyme Targeted | Modification Strategy | Desired Outcome |

| PEP Carboxylase | Repression | Increased carbon flow towards the TCA cycle |

| Citrate Synthase | Repression | Reduced synthesis of byproducts like α-ketoglutarate |

| NADP-glutamate dehydrogenase | Inhibition control | Reduced feedback inhibition by glutamate |

| Transporter proteins | Overexpression | Enhanced secretion of glutamic acid |

This table provides a simplified overview of common genetic engineering strategies.

Bioprocess Engineering and Reactor Design for Monosodium Glutamate Monohydrate Production

The design and operation of bioreactors are critical for maximizing the productivity of MSG fermentation. Stirred tank bioreactors are commonly used, and their operational mode—batch, fed-batch, or continuous—is selected based on factors like catalyst stability and production demand. researchgate.net

Key parameters that are meticulously controlled during fermentation include temperature, pH, dissolved oxygen levels, and substrate feed rates. nih.gov For instance, studies have shown that maintaining an optimal temperature of 30°C can significantly enhance glutamate production by C. glutamicum. nih.gov The pH of the culture medium is also crucial and is often controlled through the addition of ammonia (B1221849), which also serves as a nitrogen source for the bacteria. researchgate.net

Advanced reactor designs incorporate features to improve mass transfer, such as specialized impellers and baffles, and may include systems for foam control. researchgate.net Computational Fluid Dynamics (CFD) is increasingly used to model and optimize the hydrodynamic conditions within the fermenter to ensure homogenous mixing and efficient nutrient distribution. researchgate.net

Downstream Processing and Purification Techniques for Monosodium Glutamate Monohydrate

Following fermentation, a series of downstream processing steps are required to isolate and purify monosodium glutamate monohydrate. researchgate.netjolionfoods.com The initial step involves separating the microbial cells and other solid impurities from the fermentation broth, which can be achieved through centrifugation or filtration. scispace.comjolionfoods.com

The resulting clarified liquid, rich in glutamic acid, is then subjected to purification. jolionfoods.com Common techniques include:

Crystallization: The pH of the solution is adjusted to the isoelectric point of glutamic acid (around 3.2), causing it to crystallize. google.com

Ion Exchange Chromatography: This method is used to separate glutamic acid from other charged molecules and impurities. google.com Anion exchange resins are often employed for this purpose. google.comgoogle.com

Decolorization: Activated carbon is frequently used to remove colored impurities from the solution. google.com

After purification, the glutamic acid is neutralized with a sodium source, such as sodium hydroxide (B78521), to form monosodium glutamate. researchgate.netgoogle.com The final step is the crystallization of monosodium glutamate monohydrate, which is then dried to produce the final white, crystalline powder. vaisala.comjolionfoods.com The control of this crystallization process is crucial for obtaining a product with consistent crystal size and purity. vaisala.com

Role of Monosodium Glutamate Monohydrate in Food Fermentation Science

Monosodium glutamate monohydrate plays a significant role in the science of food fermentation, primarily as a flavor enhancer. coherentmarketinsights.com Many fermented foods, such as soy sauce, cheese, and kimchi, naturally contain glutamates, which contribute to their characteristic savory or "umami" taste. atamanchemicals.comtengerchemical.com

The addition of MSG to fermented food products can intensify and round out their flavor profiles. atamanchemicals.comnih.gov For example, studies on the fermentation of Korean cabbage kimchi have shown that the addition of MSG can increase the growth of lactic acid bacteria and reduce the sour taste, thereby extending the edible period of the kimchi. e-jkfn.org The buffering action of MSG can also help maintain an optimal pH for the growth of beneficial acid-producing bacteria. e-jkfn.org

Furthermore, in the production of some fermented seasonings, MSG can be used in combination with other compounds like ribonucleotides (e.g., disodium (B8443419) inosinate and disodium guanylate) to create a synergistic flavor-enhancing effect. atamanchemicals.com

Utilization of Monosodium Glutamate Monohydrate as a Building Block in Organic Synthesis

Beyond its well-known role in the food industry, monosodium glutamate monohydrate and its precursor, glutamic acid, serve as valuable building blocks in organic synthesis. gnfchem.com Glutamic acid is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms (L- and D-isomers). The fermentative production of MSG yields the pure L-glutamic acid enantiomer, which is a highly sought-after chiral starting material for the synthesis of various complex organic molecules. researchgate.net This avoids the need for costly and difficult resolution steps that are often required when starting with a racemic mixture produced through chemical synthesis. cia.govgoogle.com

Novel Biotechnological Exploitation of Monosodium Glutamate Monohydrate and its Derivatives

The biotechnological applications of monosodium glutamate monohydrate and its derivatives are expanding. One area of interest is the use of MSG as a substrate for the production of other valuable compounds. For instance, engineered enzymes are being developed to efficiently convert MSG into γ-aminobutyric acid (GABA), a neurotransmitter with various pharmaceutical applications. mdpi.com Researchers have successfully engineered a glutamate decarboxylase that is active at a neutral pH, allowing for the direct and cost-effective conversion of MSG to GABA. mdpi.com

Furthermore, MSG is utilized in bioproduction processes as a crucial component in cell culture media. lohmann-minerals.comlohmann-minerals.com It serves as an essential nutrient, supporting the stable and efficient growth of mammalian cells used in the production of biopharmaceuticals. lohmann-minerals.comlohmann-minerals.com The availability of nitrogen and carbon from MSG can also enhance the expression of recombinant proteins in genetically engineered microorganisms. lohmann-minerals.comlohmann-minerals.com Additionally, derivatives of glutamic acid are being explored for applications in areas such as the production of biodegradable polymers and other specialty chemicals.

Environmental Chemistry and Fate of Monosodium Glutamate Monohydrate

Environmental Occurrence and Distribution of Monosodium Glutamate (B1630785) Monohydrate

Monosodium glutamate (MSG) is the sodium salt of glutamic acid, one of the most abundant naturally occurring amino acids. foodstandards.gov.au Glutamate is found in a wide variety of foods, including meat, fish, poultry, breast milk, and vegetables. foodstandards.gov.au While protein-rich foods contain high levels of bound glutamate, vegetables often have proportionally higher levels of free glutamate, which is responsible for the "umami" taste. foodstandards.gov.au The industrial production of MSG is primarily through the fermentation of starch, sugar beets, sugar cane, or molasses. fda.gov

Given its widespread use as a food additive and its natural occurrence, monosodium glutamate can enter the environment through various pathways. The primary anthropogenic source is the effluent from MSG manufacturing facilities. researchgate.netresearchgate.net This wastewater is characterized by high concentrations of organic matter, nitrogen, and phosphorus. researchgate.netresearchgate.net Improper disposal of this wastewater can pose a significant threat to aquatic ecosystems. researchgate.netresearchgate.net

Once in the environment, the distribution of monosodium glutamate is influenced by its physical and chemical properties. It is freely soluble in water and is not expected to adsorb significantly to soil or sediment. wikipedia.org Therefore, it is likely to be mobile in aquatic and terrestrial systems.

Biodegradation and Biotransformation Pathways of Monosodium Glutamate Monohydrate in Natural Environments

Monosodium glutamate is readily biodegradable in the environment. Microorganisms in soil and water can utilize glutamate as a carbon and nitrogen source. The degradation of MSG in unpasteurized green table olives has been observed to be carried out by both lactic acid bacteria and yeasts, with γ-aminobutyric acid being the primary end-product. researchgate.net

Several studies have investigated the use of microorganisms for the treatment of MSG wastewater. The fungus Coriolus versicolor has been shown to be effective in degrading and decolorizing MSG wastewater, with over 70% chemical oxygen demand (COD) removal and 83% total sugar removal achieved under optimal conditions. nih.gov Both the mycelium and extracellular enzymes of the fungus are involved in the degradation process. nih.gov In anaerobic environments, sulfate-reducing bacteria and methane-producing archaea compete for the degradation of MSG. researchgate.net

The table below summarizes findings from a study on the biodegradation of MSG wastewater by Coriolus versicolor. nih.gov

| Parameter | Removal Efficiency |

| Chemical Oxygen Demand (COD) | >70% |

| Total Sugar | 83% |

| Color | 55% |

Abiotic Degradation Mechanisms of Monosodium Glutamate Monohydrate

Monosodium glutamate is not expected to undergo significant abiotic degradation under typical environmental conditions. It lacks functional groups that would hydrolyze in the environment. nih.gov Furthermore, MSG does not absorb light at wavelengths greater than 290 nm, meaning it is not susceptible to direct photolysis by sunlight. nih.gov

However, under certain conditions, such as elevated temperatures and specific pH ranges, glutamic acid can be converted to pyrrolidone carboxylic acid. researchgate.net This transformation is favored by pH values between 2 and 3 and increased temperatures. researchgate.net When heated to decomposition, monosodium glutamate can emit toxic fumes of nitrogen oxides and sodium oxide. nih.gov

Environmental Impact Assessment of Monosodium Glutamate Monohydrate Manufacturing Effluents

The manufacturing of monosodium glutamate, particularly from maize starch fermentation, is a resource-intensive process with potential environmental impacts. nih.gov Life cycle assessments have been conducted to evaluate these impacts across various categories.

Wastewater from MSG production is a major concern due to its high organic load and nutrient content, which can lead to eutrophication and oxygen depletion in receiving water bodies. researchgate.netresearchgate.net The discharge of untreated or inadequately treated MSG wastewater can have toxic effects on aquatic life and crops. ayisyenansante.com For instance, studies have shown that MSG wastewater can inhibit seed germination and root elongation in various plants, with tomato being particularly sensitive. ayisyenansante.com

However, the nutrient-rich nature of MSG wastewater also presents an opportunity for beneficial reuse. Research has demonstrated that, when properly managed, it can be used as a low-cost fertilizer for crops like corn, without adverse effects on the plants or soil properties. researchgate.netcabidigitallibrary.org

The table below presents data from a life cycle assessment of MSG production in China, highlighting the environmental impacts per ton of MSG produced in 2019. nih.gov

| Impact Category | Value per ton of MSG |

| Primary Energy Demand (PED) | 52,800 MJ |

| Water Use (WU) | 169,000 kg |

| Global Warming Potential (GWP) | 4590 kg CO₂ eq |

| Acidification Potential (AP) | 42.1 kg SO₂ eq |

| Eutrophication Potential (EP) | 6.35 kg PO₄³⁻ eq |

Cleaner production measures, such as cogeneration and co-production, have been shown to significantly reduce these environmental impacts. researchgate.net

Analytical Monitoring of Monosodium Glutamate Monohydrate in Environmental Matrices

A variety of analytical methods are available for the determination of monosodium glutamate in different matrices, including food and environmental samples. akjournals.com Since MSG does not have a chromophore, derivatization is often required for its detection by spectrophotometric or chromatographic methods. nih.govmoca.net.ua

Commonly used techniques for MSG analysis include:

High-Performance Liquid Chromatography (HPLC): This is the most widely used method for MSG analysis and can be coupled with various detectors like UV, fluorescence, or diode array detectors. akjournals.comnih.gov Pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) or 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) is typically employed. nih.govmoca.net.ua

Spectrophotometry: Simple and cost-effective spectrophotometric methods have been developed based on the reaction of MSG with reagents like 1,2-naphthoquinone-4-sulfonate sodium or iron (III) salicylate (B1505791) to produce a colored product. bohrium.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and sensitive method for the quantification of MSG. nih.gov

Other Methods: Other reported techniques include gas chromatography (GC), electrophoresis, electrochemistry, flow injection analysis, and biosensors. akjournals.com

The table below provides an overview of some analytical methods used for MSG determination.

| Analytical Technique | Derivatization Agent/Principle | Sample Matrix |

| HPLC-UV/DAD | OPA-SC | Food Samples |

| HPLC-UV | 1-fluoro-2,4-dinitrobenzene (DNFB) | Food Samples |

| Spectrophotometry | 1,2-naphthoquinone-4-sulfonate sodium | Food Samples, Pediatric Syrup |

| HPTLC | Ninhydrin (B49086) | Food Products |

Advanced Theoretical and Computational Studies of Monosodium Glutamate Monohydrate

Quantum Chemical Calculations for Electronic Structure and Reactivity of Monosodium Glutamate (B1630785) Monohydrate

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of monosodium glutamate (MSG) monohydrate. These computational methods provide a molecular-level understanding of the compound's geometry, vibrational properties, and electron distribution, which are fundamental to its chemical behavior.

Studies have successfully employed DFT to calculate the geometries, harmonic vibrational wavenumbers, and Raman scattering activities for both the anhydrous and monohydrate forms of MSG. researchgate.netnih.gov The calculated data show good agreement with experimental results, allowing for a complete vibrational assignment of the experimentally detected Raman spectra. researchgate.netnih.gov This detailed vibrational analysis helps in differentiating between the anhydrous and monohydrate forms of MSG. researchgate.netnih.gov

The electronic properties, such as the distribution of electron density and the locations of frontier molecular orbitals (HOMO and LUMO), can be determined through these calculations. This information is crucial for predicting the reactivity of the molecule. For instance, the calculated charge distribution reveals the most likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Furthermore, quantum chemical calculations have been used to understand the interactions between MSG and other molecules. For example, the protonation of the amino group at acidic pH values can be detected and analyzed through Raman spectra, which is supported by theoretical calculations. researchgate.netnih.gov These computational approaches provide a theoretical framework for understanding the chemical interactions of MSG at a fundamental level.

Molecular Dynamics Simulations of Monosodium Glutamate Monohydrate in Solvents and Crystalline States

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of monosodium glutamate monohydrate in different environments, such as in aqueous solutions and in its crystalline form. These simulations provide insights into intermolecular interactions, structural organization, and transport properties over time.

In Solvents:

MD simulations of MSG in aqueous solution have been conducted to understand its hydration structure and dynamics. nih.gov These studies have shown reasonable agreement with experimental data regarding the hydration numbers for the carboxylate and amine groups of the glutamate molecule. nih.gov The simulations also confirm the significant binding between sodium ions and the carboxylate groups. nih.gov

However, some simulations have struggled to reproduce certain experimental observations, such as the significant reduction in water-water correlations at higher MSG concentrations. nih.gov At these concentrations, simulations have indicated a tendency for carboxylate-amine binding and a segregation of water and glutamate molecules. nih.gov These discrepancies suggest that the classical force fields used in these simulations may have limitations when applied to concentrated solutions of large polyatomic ions. nih.gov

In Crystalline States:

In the solid state, monosodium glutamate monohydrate crystallizes in the orthorhombic P2₁2₁2₁ space group. rsc.org Solid-state density functional theory (DFT) simulations have been used to investigate the crystal structure and dynamics of MSG monohydrate. rsc.org These theoretical studies complement experimental techniques like single-crystal X-ray diffraction and terahertz time-domain spectroscopy. rsc.org

| Simulation Type | System Studied | Key Findings |

| Molecular Dynamics | MSG in aqueous solution | - Agreement with experimental hydration numbers. - Significant sodium ion-carboxylate binding. - Discrepancies in water-water correlations at high concentrations. |

| Solid-State DFT | Crystalline MSG monohydrate | - Elucidation of forces driving bulk properties. - Confirmation of orthorhombic crystal structure. - Description of cation-anion interactions. |